molecular formula C7H11N3O2 B3178409 Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate CAS No. 54147-04-5

Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B3178409
CAS No.: 54147-04-5
M. Wt: 169.18 g/mol
InChI Key: SVQAKMGJJNPCMD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate can be achieved through several methods. One common method involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving an aldehyde, an amine, and a glyoxal. Another method is the Wallach synthesis, which involves the cyclization of an α-halo ketone with an amine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate
  • Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Uniqueness

Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-1-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)10(2)4-9-5/h4H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQAKMGJJNPCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179526
Record name 1H-Imidazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54147-04-5
Record name 1H-Imidazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54147-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 3-nitriloalaninate (26.7 g, 208 mmol) and triethyl orthoformate (34.6 mL, 208 mmol) in 340 mL of acetonitrile is heated to 90° C. and stirred for 70 min. After cooling to RT, methylamine (25.9 mL of a 33 wt % solution in EtOH, 208 mmol) is added, followed by 20 h of stirring at RT. The reaction mixture is then concentrated in vacuo and dissolved in approx. 200 mL of 1N HCl. The aqueous solution is washed with CH2Cl2 (3×100 mL), basified to pH=9-10 with solid NaHCO3, and extracted with CH2Cl2 (5×100 mL). The combined CH2Cl2 extracts are dried (Na2SO4), filtered, and concentrated to give a brown solid. The solid is slurried in EtOAc, filtered, and washed with Et2O to give the title compound as an off-white solid. 1H NMR (400 MHz, CDCl3) δ 7.03 (1H, s), 4.88 (2H, bs), 4.33 (2H, q, J 7.2), 3.45 (3H, s), 1.37 (3H, t, J 7.2).
Quantity
26.7 g
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reactant
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34.6 mL
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reactant
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340 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of ethyl 5-amino-2-mercapto-1-methylimidazole-4-carboxylate (1.0 g, 5.0 mmol), prepared by the method of Cook, Downer, and Heilbron, J. Chem. Soc. 2028.(1948), and W-2 Raney nickel (2 mL, 50% slurry in water)in ethanol (20 mL) were agitated in an ultrasonic cleaning bath at 50° C. for 1 hour. Sonication was continued for an additional 2 hours at 55° C. adding additional Raney nickel (ca 2 mL, 50% in water) every hour. Filtration followed by evaporation under reduced pressure afforded 0.81 g (96%) of the title compound as a tan crystalline solid which was used without further purification. m.p. 193°-194° C. TLC (10% methanol/90% ethyl acetate) Rf =0.19. 1H NMR (CDCl3, 300 MHz) d 1.39 (t, 3H), 3.46 (s, 3H), 4.34 (q, 2H), 4.75-4.95 (br, 2H), 7.01 (s, 1H). MS (DCl/NH3) m/e 170 (M+H)+. Anal calcd for C7H11N3O2.0.20 H2O: C, 48.66; H, 6.65; N, 24.32. Found: C, 48.98; H, 6.54; N, 24.12.
Quantity
1 g
Type
reactant
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2 mL
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catalyst
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20 mL
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solvent
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Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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